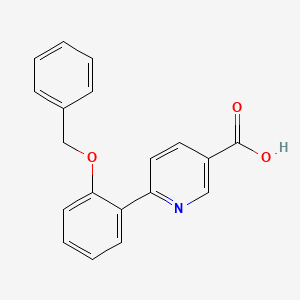
6-(2-Benzyloxyphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Benzyloxyphenyl)nicotinic acid, 95% (6-BONA) is an organic compound belonging to the family of nicotinic acid derivatives. It is a white crystalline solid with a molecular formula of C13H13NO3, a molecular weight of 229.24 g/mol, and a melting point of 145-148 °C. 6-BONA is a widely used compound in scientific research, as it has been shown to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
6-(2-Benzyloxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including studies of neurological and cardiovascular diseases, drug development, and cancer research. It has been used as a tool to study the effects of nicotinic acid derivatives on the nervous system, as it has been shown to modulate neurotransmitter release and activate nicotinic receptors. Additionally, 6-(2-Benzyloxyphenyl)nicotinic acid, 95% has been used to study the effects of nicotinic acid derivatives on the cardiovascular system, as it has been shown to reduce cholesterol levels and improve blood flow. Furthermore, 6-(2-Benzyloxyphenyl)nicotinic acid, 95% has been used in drug development and cancer research, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Wirkmechanismus
6-(2-Benzyloxyphenyl)nicotinic acid, 95% binds to nicotinic receptors, which are located in the central and peripheral nervous systems. When 6-(2-Benzyloxyphenyl)nicotinic acid, 95% binds to these receptors, it activates them, resulting in the release of neurotransmitters such as acetylcholine and norepinephrine. These neurotransmitters then bind to other receptors, causing a variety of physiological effects.
Biochemical and Physiological Effects
6-(2-Benzyloxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce cholesterol levels, improve blood flow, and inhibit tumor growth. Additionally, 6-(2-Benzyloxyphenyl)nicotinic acid, 95% has been shown to modulate neurotransmitter release, activate nicotinic receptors, and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(2-Benzyloxyphenyl)nicotinic acid, 95% in laboratory experiments is its high purity, which allows for more accurate results. Additionally, 6-(2-Benzyloxyphenyl)nicotinic acid, 95% is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, 6-(2-Benzyloxyphenyl)nicotinic acid, 95% does have some limitations, as it is not very soluble in water, and its effects can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are many potential future directions for 6-(2-Benzyloxyphenyl)nicotinic acid, 95% research. For example, further research could be conducted to explore its effects on other diseases, such as diabetes and obesity. Additionally, research could be conducted to explore the potential therapeutic applications of 6-(2-Benzyloxyphenyl)nicotinic acid, 95%, such as its use as an anti-inflammatory agent or as an antifungal agent. Additionally, further research could be conducted to explore its potential as a diagnostic tool, as well as its potential use in drug delivery systems. Finally, research could be conducted to explore the potential synergistic effects of 6-(2-Benzyloxyphenyl)nicotinic acid, 95% with other compounds.
Synthesemethoden
6-(2-Benzyloxyphenyl)nicotinic acid, 95% is synthesized by the reaction of 2-benzyloxybenzaldehyde with nicotinic acid in an aqueous solution of acetic acid. The reaction is carried out at temperatures between 60-80°C for 4-6 hours. After the reaction is complete, the product is isolated by filtration, and then purified by recrystallization.
Eigenschaften
IUPAC Name |
6-(2-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)15-10-11-17(20-12-15)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSNYGXVEBWNIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688411 |
Source


|
| Record name | 6-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258633-63-4 |
Source


|
| Record name | 6-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














